molecular formula C21H16ClFN2O4S2 B2947455 (3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894686-48-7

(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2947455
CAS No.: 894686-48-7
M. Wt: 478.94
InChI Key: HKCNRKJBJRNKSH-ODLFYWEKSA-N
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Description

This compound belongs to the thieno[3,2-c][1,2]thiazine-4(3H)-one 2,2-dioxide family, characterized by a fused thiophene-thiazine ring system with sulfone groups. Its Z-configuration at the imino-methylene moiety and substituents—5-chloro-2-methoxyphenyl and 3-fluorobenzyl—impart unique electronic and steric properties.

Properties

IUPAC Name

(3Z)-3-[(5-chloro-2-methoxyanilino)methylidene]-1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O4S2/c1-29-18-6-5-14(22)10-16(18)24-11-19-20(26)21-17(7-8-30-21)25(31(19,27)28)12-13-3-2-4-15(23)9-13/h2-11,24H,12H2,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCNRKJBJRNKSH-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide, with the CAS number 894686-48-7, is a thieno[3,2-c][1,2]thiazin derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H16ClFN2O4S2
  • Molecular Weight : 478.9 g/mol
  • Structural Features : The compound features a thieno[3,2-c][1,2]thiazin core with a methylene linkage to a substituted phenyl group, which is critical for its biological interactions.

Anticancer Activity

Recent studies have indicated that thieno[3,2-c][1,2]thiazines exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival. They may induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Studies : A study demonstrated that derivatives of thieno[3,2-c][1,2]thiazine showed potent cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating effective dose ranges for therapeutic applications.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Research has shown that thieno[3,2-c][1,2]thiazine derivatives possess activity against a range of bacteria and fungi. For example, studies reported minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes:

  • Tyrosinase Inhibition : Compounds similar to this compound have shown promising results as tyrosinase inhibitors. This activity is significant in the context of skin disorders and cosmetic applications.

Data Summary

Biological ActivityObserved EffectReference
AnticancerCytotoxicity in MCF-7 cells
AntimicrobialEffective against S. aureus and E. coli
Enzyme InhibitionTyrosinase inhibition

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The compound’s closest analog is (Z)-3-(((2,4-difluorophenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS: 894686-54-5), which replaces the 5-chloro-2-methoxyphenyl group with 2,4-difluorophenyl (Table 1).

Table 1: Structural Comparison of Thienothiazine Derivatives

Property Target Compound Analog (CAS: 894686-54-5)
Molecular Formula C₂₁H₁₅ClFN₂O₄S₂ C₂₀H₁₃F₃N₂O₃S₂
Molecular Weight 493.93 g/mol 450.5 g/mol
Key Substituents 5-Cl-2-OCH₃-C₆H₃, 3-F-C₆H₄CH₂ 2,4-F₂-C₆H₃, 3-F-C₆H₄CH₂
Hydrogen Bond Donors 1 (NH) 1 (NH)
Hydrogen Bond Acceptors 6 (2×SO₂, OCH₃, NH, C=O) 5 (2×SO₂, C=O, 2×F)

Triazole-Thione Derivatives

Compounds like (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione share a triazole-thione core but lack the thienothiazine system. These analogs exhibit bioactivity via hydrogen-bonded networks (e.g., N–H···S interactions) but differ in solubility and metabolic stability due to the absence of sulfone groups .

Pharmacological and Binding Properties

  • Triazole-thiones : Demonstrated antimicrobial activity via metal chelation (thione sulfur) and π-π stacking (aromatic substituents) .

Computational Similarity Analysis

Using Tanimoto coefficients (binary fingerprint comparison), the target compound shows ~70% similarity to CAS: 894686-54-5, driven by shared thienothiazine and fluorobenzyl groups. Key differences arise from the chloro-methoxy vs. difluoro substituents, reducing similarity in electronic profiles .

Crystallographic and Hydrogen-Bonding Data

The analog in forms hexamers via N–H···O/S hydrogen bonds. For the target compound, crystallographic studies (using SHELX software ) would likely reveal similar packing motifs, with additional contributions from the methoxy group (O–H···O interactions).

Physicochemical Properties

  • Solubility: The sulfone and methoxy groups enhance aqueous solubility compared to non-polar analogs.
  • Stability : The Z-configuration and electron-withdrawing substituents may reduce photodegradation.

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